MS049

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

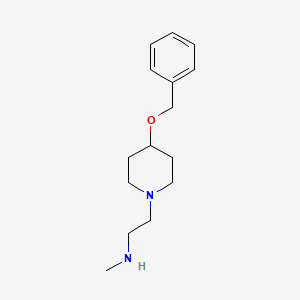

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJWAYLSJLULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS049

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 is a potent, selective, and cell-permeable small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PRMT4 and PRMT6.[1][3][4] Both are Type I protein arginine methyltransferases that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (ADMA).[2][3] By blocking this activity, this compound leads to a reduction in the methylation of key cellular substrates, thereby modulating downstream biological processes.

Signaling Pathways

PRMT4 and PRMT6 are implicated in various cellular signaling pathways, primarily through their roles as transcriptional coactivators and their ability to methylate proteins involved in signal transduction. This compound's inhibition of these enzymes can impact these pathways.

Quantitative Data

This compound has been demonstrated to be a highly potent inhibitor of PRMT4 and PRMT6 with excellent selectivity over other protein methyltransferases.

Biochemical Potency

| Target | IC50 (nM) |

| PRMT4 | 34 ± 10 |

| PRMT6 | 43 ± 7 |

| PRMT1 | >13,000 |

| PRMT3 | >22,000 |

| PRMT8 | 1,600 |

Data from in vitro biochemical assays.[3][4][5]

Cellular Activity

| Cellular Marker | Cell Line | IC50 (µM) |

| H3R2me2a | HEK293 | 0.97 ± 0.05 |

| Med12-Rme2a | HEK293 | 1.4 ± 0.1 |

Data from in-cell western blots and mass spectrometry.[1]

Selectivity Profile

This compound exhibits high selectivity for PRMT4 and PRMT6 over a broad panel of other epigenetic modifiers.

| Target Class | Number of Targets Tested | Inhibition at 10 µM |

| Protein Lysine Methyltransferases (PKMTs) | >20 | No significant inhibition |

| DNA Methyltransferases (DNMTs) | 3 | No significant inhibition |

| Lysine Demethylases (KDMs) | >10 | No significant inhibition |

| Methyl-lysine/arginine Readers | >15 | No significant inhibition |

Data from various enzymatic and binding assays.[1][3] A negative control compound, MS049N, which is structurally similar but inactive, is available for chemical biology studies.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM DTT, and 0.01% Triton X-100.

-

Enzyme and Substrate Preparation: Dilute recombinant human PRMT4 or PRMT6 and a biotinylated histone H3 peptide substrate in the reaction buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, substrate, [³H]-SAM, and this compound or DMSO control.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding an excess of cold, non-tritiated SAM.

-

Detection: Add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the [³H]-methyl group in close proximity, which generates a detectable signal on a microplate scintillation counter.

-

Data Analysis: Calculate IC50 values by fitting the dose-response curves using a nonlinear regression model.

Cellular Target Engagement Assay (In-Cell Western Blot)

This assay quantifies the levels of specific histone methylation marks in cells treated with this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6. Its high potency, selectivity, and cellular activity make it an excellent tool for studying the roles of these enzymes in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into arginine methylation and its impact on cellular signaling and gene regulation.

References

- 1. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

MS049: An In-Depth Technical Guide to a Dual PRMT4 and PRMT6 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MS049 is a potent, selective, and cell-active small molecule inhibitor that serves as a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Developed by the Structural Genomics Consortium (SGC) in collaboration with the Icahn School of Medicine at Mount Sinai, this compound provides a valuable tool for elucidating the biological functions and therapeutic potential of these two type I arginine methyltransferases.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a dual inhibitor of PRMT4 and PRMT6, enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] Specifically, these enzymes are responsible for asymmetric dimethylation. By inhibiting PRMT4 and PRMT6, this compound blocks the methylation of key substrates involved in transcriptional regulation. In cellular contexts, treatment with this compound leads to a dose-dependent reduction in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and of the mediator complex subunit 12 (Med12-Rme2a).[3] A structurally similar but inactive compound, MS049N, is available as a negative control for experiments.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Biochemical Potency of this compound

| Target | IC50 (nM) |

| PRMT4 | 34 ± 10 |

| PRMT6 | 43 ± 7 |

Data from Shen et al., J Med Chem. 2016.

Table 2: Cellular Activity of this compound in HEK293 Cells

| Cellular Marker | IC50 (µM) |

| H3R2me2a | 0.97 ± 0.05 |

| Med12-Rme2a | 1.4 ± 0.1 |

Data from Shen et al., J Med Chem. 2016.

Table 3: Selectivity Profile of this compound against other PRMTs

| Target | IC50 (µM) |

| PRMT1 | >100 |

| PRMT3 | >100 |

| PRMT5 | No inhibition |

| PRMT7 | No inhibition |

| PRMT8 | >30-fold selectivity over PRMT4/6 |

Data from Shen et al., J Med Chem. 2016.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its characterization.

References

MS049: A Technical Guide to a Dual Inhibitor of PRMT4 and PRMT6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes through the post-translational modification of arginine residues on histone and non-histone proteins.[1] The dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2] MS049 is a potent, selective, and cell-active dual inhibitor of two Type I PRMTs: PRMT4 (also known as CARM1) and PRMT6.[3][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its characterization, and its effects on relevant signaling pathways. A structurally similar but inactive analog, MS049N, is available as a negative control for research purposes.[3]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against both PRMT4 and PRMT6. The following tables summarize the key quantitative data for this compound's in vitro and cellular inhibitory profile.

| Target | Biochemical IC50 (nM) | Reference |

| PRMT4 | 34 ± 10 | [3][5] |

| PRMT6 | 43 ± 7 | [3][5] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cellular Assay | Cell Line | Cellular IC50 (µM) | Reference |

| Reduction of H3R2me2a | HEK293 | 0.97 ± 0.05 | [4] |

| Reduction of Med12-Rme2a | HEK293 | 1.4 ± 0.1 | [4] |

Table 2: Cellular Inhibitory Activity of this compound.

Selectivity Profile

This compound demonstrates high selectivity for PRMT4 and PRMT6 over other PRMTs and various other epigenetic and non-epigenetic targets.

| Target | Selectivity Fold (vs. PRMT4/6) | Reference |

| PRMT1 | >300 | [6] |

| PRMT3 | >300 | [6] |

| PRMT8 | >30 | [6] |

| PRMT5 | No inhibition | [6] |

| PRMT7 | No inhibition | [6] |

Table 3: Selectivity of this compound against other PRMTs.

Mechanism of Action

Mechanism of action studies have revealed that this compound is a noncompetitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[3] This suggests that this compound binds to a site on the enzyme distinct from the active site.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar compounds.

Biochemical Inhibition Assay (Radiometric Filter-Binding Assay)

This assay quantifies the enzymatic activity of PRMTs by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a peptide substrate.

Materials:

-

Recombinant human PRMT4 or PRMT6

-

Peptide substrate (e.g., Histone H3 peptide)

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

This compound (or other inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphocellulose filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the PRMT enzyme, peptide substrate, and this compound at various concentrations.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Inhibition Assay (Western Blot for Histone Methylation)

This assay assesses the ability of an inhibitor to block PRMT activity within a cellular context by measuring the levels of specific histone arginine methylation marks.

Materials:

-

HEK293 cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., total Histone H3) to normalize the signal.

Signaling Pathways and Visualization

PRMT4 and PRMT6 are implicated in key signaling pathways that regulate cell proliferation, survival, and senescence. This compound, by inhibiting these enzymes, can modulate these pathways.

PRMT4 and the AKT/mTOR Signaling Pathway

PRMT4 has been shown to promote the progression of certain cancers, such as hepatocellular carcinoma, by activating the AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of PRMT4 by this compound is expected to downregulate this pathway.

Caption: PRMT4-mediated activation of the AKT/mTOR pathway and its inhibition by this compound.

PRMT6 and the p53 Signaling Pathway

PRMT6 has been identified as a negative regulator of the p53 tumor suppressor pathway.[7] By repressing p53 transcription, PRMT6 can inhibit cellular senescence and promote proliferation.[8][9] Inhibition of PRMT6 by this compound would therefore be expected to lead to an upregulation of p53 and its downstream targets, promoting cell cycle arrest and senescence.

Caption: PRMT6-mediated repression of the p53 pathway and its reversal by this compound.

Experimental Workflow for Cellular Inhibition

The following diagram outlines the general workflow for assessing the cellular activity of this compound.

Caption: A typical experimental workflow for evaluating the cellular effects of this compound.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 6. apexbt.com [apexbt.com]

- 7. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Elucidation of MS049: A Potent Dual Inhibitor of PRMT4 and PRMT6

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MS049 has emerged as a critical chemical probe for interrogating the biological functions of Protein Arginine Methyltransferases (PRMTs) 4 and 6. This document provides an in-depth technical overview of the discovery, development, and characterization of this compound, a potent, selective, and cell-active dual inhibitor of these two enzymes. Sourced from a fragment-based drug discovery approach and refined through meticulous structure-activity relationship (SAR) studies, this compound serves as an invaluable tool for elucidating the roles of PRMT4 and PRMT6 in cellular processes and disease states, particularly in oncology. This guide details the quantitative inhibitory activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes the key signaling pathways and discovery workflows.

Discovery and Development

The development of this compound originated from a fragment-based screening effort aimed at identifying small molecules that could serve as starting points for potent and selective PRMT inhibitors.[1] This approach is advantageous as it allows for the exploration of a wider chemical space with smaller libraries and focuses on optimizing ligand efficiency from the outset.

The initial hit, a fragment-like inhibitor of type I PRMTs, was systematically optimized through extensive structure-activity relationship (SAR) studies. This iterative process of chemical synthesis and biological testing led to the identification of this compound, a compound with significantly improved potency and selectivity for PRMT4 and PRMT6 over other PRMTs and epigenetic modifiers.[1] A structurally similar but biochemically inactive compound, MS049N, was also developed to serve as a negative control in cellular assays, enabling researchers to distinguish on-target from off-target effects.

Experimental Workflow: From Fragment to Probe

The discovery pipeline for this compound followed a structured, multi-stage process common in fragment-based drug discovery.

Quantitative Data

This compound demonstrates potent inhibition of PRMT4 and PRMT6 in both biochemical and cellular contexts. The following tables summarize the key quantitative data for this compound.

Biochemical Inhibitory Activity

| Target | IC50 (nM) | Assay Type | Reference |

| PRMT4 | 34 | Radiometric | [1] |

| PRMT6 | 43 | Radiometric | [1] |

| PRMT4 | 44 | - | [2] |

| PRMT6 | 63 | - | [2] |

Cellular Inhibitory Activity

| Target/Marker | Cell Line | IC50 (µM) | Assay Type | Reference |

| H3R2me2a | HEK293 | 0.97 | Western Blot | [3] |

| Med12-Rme2a | HEK293 | 1.4 | Western Blot | [3] |

Selectivity Profile

This compound exhibits high selectivity for PRMT4 and PRMT6. It shows greater than 30-fold selectivity over PRMT8 and over 300-fold selectivity against PRMT1 and PRMT3.[4] Furthermore, it has been profiled against a broad panel of other epigenetic modifiers, including other PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), and DNA methyltransferases (DNMTs), and has been found to be highly selective.[3]

Signaling Pathways

PRMT4 and PRMT6 are key regulators of various cellular processes, primarily through the methylation of histone and non-histone proteins. Dysregulation of their activity is implicated in several cancers. This compound, by inhibiting these enzymes, can modulate downstream signaling pathways.

PRMT4 and PRMT6 methylate arginine residues on both histone and non-histone substrates. The methylation of histone H3 at arginine 2 (H3R2) is a key epigenetic mark regulated by these enzymes.[5] Non-histone substrates include components of the Mediator complex (Med12) and metabolic enzymes like 6-phosphogluconate dehydrogenase (6PGD) and enolase 1 (ENO1).[6] By inhibiting PRMT4 and PRMT6, this compound prevents these methylation events, leading to altered gene expression, metabolic reprogramming, and ultimately, the inhibition of cancer cell proliferation and progression.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

Biochemical Assay: Radiometric Methyltransferase Assay

This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.

Materials:

-

Recombinant PRMT4 or PRMT6

-

Histone H3 peptide (or other suitable substrate)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, substrate, and recombinant enzyme in a 96-well plate.

-

To initiate the reaction, add [³H]-SAM to each well.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature before adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash several times with 10% TCA to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based immunoassay that provides a non-radioactive method for measuring methyltransferase activity.

Materials:

-

Recombinant PRMT4 or PRMT6

-

Biotinylated histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-methyl arginine antibody-conjugated Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer

-

384-well white opaque microplates

-

EnVision plate reader

Procedure:

-

In a 384-well plate, add the PRMT enzyme, biotinylated substrate, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[2]

-

Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an EnVision reader. The proximity of the Donor and Acceptor beads upon binding to the methylated, biotinylated substrate results in a chemiluminescent signal.

-

Calculate IC50 values as described for the radiometric assay.

Cellular Assay: Western Blot for Histone and Non-Histone Methylation

This assay determines the ability of this compound to inhibit PRMT4 and PRMT6 activity within a cellular context by measuring the methylation status of their downstream targets.

Materials:

-

HEK293 cells (or other suitable cell line)

-

This compound and MS049N (negative control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total H3, anti-total Med12, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or MS049N for 24-72 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylated protein levels to the total protein levels and the loading control.

-

Determine the cellular IC50 value for the inhibition of methylation.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for studying the roles of PRMT4 and PRMT6. Its development through a fragment-based approach and subsequent optimization has yielded a potent and selective tool for the research community. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in elucidating the complex biology of arginine methylation and its implications in health and disease, thereby accelerating the discovery of novel therapeutic strategies.

References

- 1. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Roles of PRMT4 and PRMT6 in Oncology: A Technical Guide for Researchers

Abstract

Protein arginine methyltransferases (PRMTs) have emerged as critical regulators of cellular processes, and their dysregulation is increasingly implicated in the pathogenesis of cancer. This technical guide provides an in-depth examination of two Type I PRMTs, PRMT4 (CARM1) and PRMT6. We delve into their molecular mechanisms, expression profiles across various malignancies, and their often-conflicting roles as both oncogenes and tumor suppressors. This document summarizes key quantitative data, details essential experimental protocols for their study, and visualizes their intricate signaling networks, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Significance of Arginine Methylation in Cancer

Post-translational modifications (PTMs) are pivotal in expanding the functional capacity of the proteome. Among these, arginine methylation, catalyzed by the PRMT family, has gained prominence for its role in regulating fundamental cellular processes such as signal transduction, gene transcription, DNA repair, and RNA metabolism.[1] PRMTs are classified into three types based on the methylation marks they deposit. Type I PRMTs, including PRMT4 and PRMT6, catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[2] The dysregulation of these enzymes is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3]

PRMT4 (CARM1): A Transcriptional Coactivator with a Complex Role in Cancer

PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), primarily functions as a transcriptional coactivator. It methylates both histone (H3R17, H3R26) and non-histone proteins, influencing chromatin structure and gene expression.[4][5]

Expression and Prognostic Significance of PRMT4 in Cancer

PRMT4 is frequently overexpressed in a variety of cancers, including breast, lung, colorectal, and prostate cancer, and its elevated expression often correlates with poor prognosis.[6] In hepatocellular carcinoma (HCC), high PRMT4 expression is significantly associated with adverse clinicopathological features and shorter overall and disease-free survival.[6]

| Cancer Type | PRMT4 Expression Status | Prognostic Correlation | Reference |

| Hepatocellular Carcinoma (HCC) | Upregulated | High expression correlates with poor overall and disease-free survival. | [6] |

| Breast Cancer | Upregulated | Associated with cancer progression. | [6] |

| Lung Cancer | Upregulated | Implicated in cancer initiation and metastasis. | [6] |

| Colorectal Cancer | Upregulated | Contributes to cancer progression. | [6] |

| Prostate Cancer | Upregulated | Associated with cancer progression. | [7] |

Key Substrates and Regulated Genes of PRMT4 in Cancer

PRMT4's oncogenic functions are mediated through the methylation of a diverse range of substrates, leading to the altered expression of critical genes.

| Substrate Category | Key Substrates | Downstream Regulated Genes/Pathways | Cancer Context | Reference |

| Histones | Histone H3 (R17, R26) | Transcriptional activation of target genes. | Various Cancers | [4] |

| Transcriptional Coactivators | p160 family (SRC-1, GRIP1, AIB1), p300/CBP | Enhanced gene activation. | Various Cancers | [4] |

| RNA-Binding Proteins | HuR | Regulation of mRNA stability. | Various Cancers | [4] |

| Tumor Suppressors | p53 | Modulation of p53-mediated transcription. | Various Cancers | [8] |

| Metabolic Enzymes | MDH1 | Inhibition of glutamine metabolism. | Pancreatic Cancer | [9] |

PRMT4-Mediated Signaling Pathways in Cancer

PRMT4 is a key node in several signaling pathways that are frequently dysregulated in cancer. A prominent example is its role in activating the AKT/mTOR pathway in hepatocellular carcinoma, thereby promoting cell proliferation, migration, and invasion.[6]

PRMT6: A Regulator of Cell Fate with Dual Functions in Cancer

PRMT6 is another Type I arginine methyltransferase that plays a crucial, yet complex, role in cancer by influencing cell growth, migration, invasion, apoptosis, and drug resistance.[3][10] Its function can be either oncogenic or tumor-suppressive depending on the cellular context.

Expression and Prognostic Significance of PRMT6 in Cancer

The expression of PRMT6 is altered in numerous cancers, with both upregulation and downregulation reported. High expression of PRMT6 is often associated with poor prognosis in several cancer types.

| Cancer Type | PRMT6 Expression Status | Prognostic Correlation | Reference |

| Lung Adenocarcinoma | Upregulated | High expression correlates with high clinical stage, lymph node metastasis, and poor clinical outcomes. | [11] |

| Prostate Cancer | Upregulated | Associated with a more aggressive phenotype. | [12] |

| Colorectal Cancer | Upregulated | Positive expression is an independent prognostic factor for shorter disease-free survival. | [13] |

| Endometrial Cancer | Upregulated | Promotes cell proliferation and migration. | [3] |

| Bladder Cancer | Upregulated | Knockdown inhibits cell growth. | [14] |

| Hepatocellular Carcinoma (HCC) | Downregulated | Negatively correlated with aggressive cancer features. | [15] |

Key Substrates and Regulated Genes of PRMT6 in Cancer

PRMT6 exerts its effects through the methylation of both histone and non-histone substrates, leading to the regulation of key tumor suppressor and oncogenic genes.

| Substrate Category | Key Substrates | Downstream Regulated Genes/Pathways | Cancer Context | Reference |

| Histones | Histone H3 (R2) | Repression of tumor suppressor genes (e.g., p21, p16). | Various Cancers | [16][17] |

| DNA Repair Proteins | DNA Polymerase β | Stimulation of DNA binding and processivity. | Breast Cancer | [10] |

| Cell Cycle Regulators | p21 | Cytoplasmic localization and resistance to cytotoxic agents. | Various Cancers | [3] |

| Transcription Factors | LEF1 | Activation of Cyclin D1 expression. | Leukemia | |

| Signaling Proteins | CRAF | Negative regulation of the MEK/ERK pathway. | Hepatocellular Carcinoma | [15] |

PRMT6-Mediated Signaling Pathways in Cancer

PRMT6 is involved in multiple signaling pathways that control cell proliferation and survival. In endometrial cancer, PRMT6 promotes tumorigenesis by activating the AKT/mTOR pathway.[3] Conversely, in hepatocellular carcinoma, it can act as a tumor suppressor by methylating and inhibiting CRAF, a key component of the RAS/RAF/MEK/ERK pathway.[15]

Experimental Protocols for Studying PRMT4 and PRMT6

Investigating the roles of PRMT4 and PRMT6 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of PRMT4 or PRMT6 modulation on cell proliferation and viability.

-

Materials:

-

96-well culture plates

-

Cell suspension in complete medium

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours (37°C, 5% CO2).

-

Treat cells with experimental conditions (e.g., siRNA-mediated knockdown of PRMT4/6, inhibitor treatment).

-

At the desired time points, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Transwell Migration Assay

This assay is used to evaluate the effect of PRMT4 or PRMT6 on cancer cell migration.

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete medium (containing a chemoattractant like 10% FBS)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet solution for staining

-

-

Procedure:

-

Resuspend cells in serum-free medium.

-

Add 600 µL of complete medium to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.

-

Incubate for 12-24 hours at 37°C.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Visualize and count the migrated cells under a microscope.

-

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the genomic loci where PRMT4 or PRMT6 and their associated histone marks are located.

-

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonicator

-

Antibodies specific for PRMT4, PRMT6, or specific histone modifications (e.g., H3R2me2a)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

-

-

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for target gene promoters or by next-generation sequencing (ChIP-seq).

-

Conclusion and Future Directions

PRMT4 and PRMT6 are integral players in the epigenetic landscape of cancer, with their roles being highly context-dependent. While their overexpression is often linked to oncogenesis and poor prognosis, instances of tumor-suppressive functions highlight the complexity of their regulation and substrate specificity. The development of specific inhibitors for these enzymes holds therapeutic promise; however, a deeper understanding of their distinct and overlapping functions in different cancer types is crucial for the successful clinical translation of these targeted therapies. Future research should focus on elucidating the upstream regulatory mechanisms governing PRMT4 and PRMT6 expression and activity, as well as identifying the full spectrum of their substrates in various cancer contexts. This will be instrumental in developing more precise and effective anti-cancer strategies targeting arginine methylation.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PRMT4 activators and how do they work? [synapse.patsnap.com]

- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protein arginine methyltransferases (PRMTs) PRMT1 and CARM1 as candidate epigenetic drivers in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carcinogenesis and Prognostic Utility of Arginine Methylation-Related Genes in Hepatocellular Cancer | MDPI [mdpi.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. researchgate.net [researchgate.net]

- 11. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The prognostic significance of protein arginine methyltransferase 6 expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PRMT6 activates cyclin D1 expression in conjunction with the transcription factor LEF1 - PMC [pmc.ncbi.nlm.nih.gov]

MS049: A Technical Guide for Studying Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine methylation is a crucial post-translational modification (PTM) that plays a vital role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). The dysregulation of PRMTs has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of MS049, a potent and selective chemical probe for studying the function of two specific PRMTs: PRMT4 (also known as CARM1) and PRMT6. This compound serves as an invaluable tool for researchers and drug development professionals seeking to elucidate the roles of these enzymes in health and disease. This guide will cover the biochemical and cellular activity of this compound, detail relevant signaling pathways, and provide comprehensive experimental protocols for its use. A corresponding inactive compound, MS049N, is available as a negative control for experiments.[1]

This compound: Biochemical Profile and Selectivity

This compound is a cell-active dual inhibitor of PRMT4 and PRMT6.[1] Its potency and selectivity have been characterized through various biochemical assays.

Quantitative Data: Potency and Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against a panel of PRMTs and other methyltransferases.

| Target | IC50 (nM) | Selectivity vs. PRMT4 | Selectivity vs. PRMT6 |

| PRMT4 | 34 ± 10 | - | ~1.3-fold |

| PRMT6 | 43 ± 7 | ~1.3-fold | - |

| PRMT1 | >10,000 | >294-fold | >232-fold |

| PRMT3 | >10,000 | >294-fold | >232-fold |

| PRMT5 | >50,000 | >1470-fold | >1162-fold |

| PRMT7 | >50,000 | >1470-fold | >1162-fold |

| PRMT8 | 1,300 | ~38-fold | ~30-fold |

Data compiled from multiple sources. Actual values may vary slightly between experiments.

This compound demonstrates excellent selectivity for PRMT4 and PRMT6 over other PRMTs, particularly the highly homologous PRMT1 and PRMT3.[1] It also shows no significant activity against a broad panel of other epigenetic modifiers, including protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[2]

Cellular Activity of this compound

This compound effectively penetrates cell membranes and inhibits the activity of PRMT4 and PRMT6 in a cellular context. This leads to a reduction in the methylation of their downstream substrates.

Quantitative Data: Cellular Effects of this compound

The following table outlines the cellular potency of this compound in HEK293 cells.

| Cellular Mark | IC50 (µM) |

| H3R2me2a | 0.97 ± 0.05 |

| Med12-Rme2a | 1.4 ± 0.1 |

Data obtained from studies in HEK293 cells.[2]

Treatment of cells with this compound leads to a dose-dependent decrease in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known mark deposited by PRMT6.[2] Additionally, this compound reduces the asymmetric dimethylation of MED12, a subunit of the Mediator complex, which is a substrate of PRMT4.[2]

Signaling Pathways and Biological Roles of PRMT4 and PRMT6

PRMT4 and PRMT6 are key regulators of gene transcription and are involved in various signaling pathways critical for cell proliferation, differentiation, and survival.

Transcriptional Regulation by PRMT4 and PRMT6

Both PRMT4 and PRMT6 act as transcriptional coactivators. PRMT4 methylates histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), marks associated with transcriptional activation. It also methylates other components of the transcriptional machinery, such as the p160 coactivator family and CBP/p300. PRMT6 primarily methylates histone H3 at arginine 2 (H3R2), a modification that has a complex role in transcription, often associated with repression by antagonizing H3K4 trimethylation.

Role in Cancer-Related Signaling Pathways

PRMT4 and PRMT6 are implicated in the regulation of key signaling pathways that are often dysregulated in cancer, such as the AKT/mTOR and p53/p21 pathways.

-

AKT/mTOR Pathway: PRMT4 has been shown to promote hepatocellular carcinoma progression by activating the AKT/mTOR signaling pathway.[3]

-

p53/p21 Pathway: PRMT6 can repress the expression of the tumor suppressor p21 in a p53-independent manner, thereby promoting cell proliferation and inhibiting senescence.[4][5] PRMT6 can also directly regulate p53 transcription.[6][7] Furthermore, PRMT6-mediated methylation of p21 can lead to its cytoplasmic localization, promoting resistance to cytotoxic agents.[8]

Experimental Protocols

The following sections provide detailed protocols for utilizing this compound in various experimental settings.

Biochemical Assays for PRMT Inhibition

1. Radiometric Filter-Binding Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.

Materials:

-

Recombinant human PRMT4 and PRMT6

-

Biotinylated histone H3 or H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound and MS049N (negative control)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

Filter plates (e.g., phosphocellulose or streptavidin-coated)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound and MS049N in assay buffer.

-

In a microplate, add the PRMT enzyme (e.g., 5 nM final concentration) and the test compound at various concentrations.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the peptide substrate (e.g., 1 µM final concentration) and [³H]-SAM (e.g., 1 µCi per reaction).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding cold TCA.

-

Transfer the reaction mixture to a filter plate.

-

Wash the filter plate multiple times with TCA or an appropriate wash buffer to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT activity by 50%.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, bead-based immunoassay.

Materials:

-

Recombinant human PRMT4 and PRMT6

-

Biotinylated histone peptide substrate

-

SAM

-

This compound and MS049N

-

AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated substrate

-

Streptavidin-coated Donor beads

-

AlphaLISA assay buffer

-

Microplate reader capable of AlphaLISA detection

Protocol:

-

Add the PRMT enzyme, biotinylated substrate, SAM, and varying concentrations of this compound to a microplate.

-

Incubate to allow the enzymatic reaction to proceed.

-

Add the AlphaLISA Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of methylated substrate.

Cellular Assays for Arginine Methylation

1. Western Blotting for Histone and Non-Histone Protein Methylation

This technique is used to detect changes in the methylation status of specific proteins in cells treated with this compound.

Materials:

-

HEK293 cells or other relevant cell line

-

Cell culture medium and supplements

-

This compound and MS049N

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R2me2a, anti-MED12-Rme2a, anti-total H3, anti-total MED12, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed HEK293 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, MS049N, or DMSO (vehicle control) for the desired time (e.g., 24-72 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Normalize the signal of the methylated protein to the total protein or a loading control.

2. Immunoprecipitation followed by Mass Spectrometry (IP-MS)

This method can be used to identify and quantify methylation sites on specific proteins, such as MED12, from cell lysates.

Protocol:

-

Treat cells with this compound or a control.

-

Lyse the cells and pre-clear the lysate.

-

Incubate the lysate with an antibody specific to the protein of interest (e.g., anti-MED12) conjugated to beads.

-

Wash the beads to remove non-specific binders.

-

Elute the protein from the beads.

-

Digest the protein with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify arginine methylation.

In Vivo Studies

While in vivo data for this compound is limited, a general protocol for a xenograft mouse model to assess the anti-tumor activity of a PRMT inhibitor is provided below.

Protocol:

-

Implant human cancer cells (e.g., breast cancer cell line MDA-MB-231) subcutaneously into immunocompromised mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups (vehicle, this compound, MS049N).

-

Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a determined dose and schedule.

-

Monitor tumor growth over time using calipers.

-

Monitor the overall health and body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for methylation marks, immunohistochemistry).

Off-Target Profiling

To ensure the specificity of this compound, it is important to perform off-target profiling.

Methods:

-

Kinome Scanning: Screen this compound against a large panel of kinases to identify any potential off-target kinase inhibition.

-

Broad Ligand Binding Assays: Utilize commercially available services that screen compounds against a wide range of receptors, ion channels, and enzymes.

-

Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context and can also reveal off-target binding.

-

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can identify the targets of a small molecule inhibitor in a complex proteome.

Conclusion

This compound is a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an essential chemical tool for dissecting the biological functions of these enzymes. Its utility in both biochemical and cellular assays allows for a comprehensive investigation of the consequences of PRMT4 and PRMT6 inhibition. This technical guide provides a framework for researchers to effectively utilize this compound in their studies of arginine methylation and its role in cellular signaling and disease. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments aimed at further understanding the therapeutic potential of targeting PRMTs.

References

- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. abcam.cn [abcam.cn]

- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]

- 8. sciencedaily.com [sciencedaily.com]

MS049: A Comprehensive Selectivity Profile Against Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MS049, a potent, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6.[1][2][3] This document is intended to be a core resource for researchers utilizing this compound, offering a detailed summary of its inhibitory activity against a panel of PRMTs, comprehensive experimental methodologies for assessing this activity, and visual representations of its selectivity and the underlying biochemical processes.

Quantitative Selectivity Profile

This compound has been rigorously profiled against a panel of human PRMT enzymes to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, collated from seminal studies, are presented below. This data demonstrates that this compound is a highly potent and selective inhibitor of PRMT4 and PRMT6.[1][3]

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. PRMT4 | Fold Selectivity vs. PRMT6 |

| PRMT4 (CARM1) | 34 | - | ~1.3x |

| PRMT6 | 43 | ~1.3x | - |

| PRMT8 | 1,600 | > 47x | > 37x |

| PRMT1 | > 13,000 | > 382x | > 302x |

| PRMT3 | > 22,000 | > 647x | > 511x |

| PRMT5 | No Inhibition | - | - |

| PRMT7 | No Inhibition | - | - |

Data compiled from Shen Y, et al. J Med Chem. 2016.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust biochemical assays. The following is a detailed methodology for a standard in vitro radiometric assay used to measure the inhibitory activity of compounds against PRMTs. This protocol is based on the methods described in the primary literature characterizing this compound and general best practices for PRMT assays.

In Vitro Radiometric PRMT Inhibition Assay

This assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a peptide or protein substrate by a specific PRMT enzyme.

Materials and Reagents:

-

Enzymes: Purified, recombinant human PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, and PRMT8.

-

Substrates:

-

Histone H3 peptide (for PRMT4)

-

GST-GAR (for PRMT6)

-

Histone H4 (for PRMT1, PRMT3, PRMT8)

-

Histone H2A (for PRMT5)

-

GST-GAR (for PRMT7)

-

-

Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Inhibitor: this compound, dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 2X Laemmli sample buffer

-

Detection: Scintillation counter and filter paper or SDS-PAGE and autoradiography.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer, the respective PRMT enzyme, and the corresponding substrate peptide. The concentrations of the enzyme and substrate should be at their respective Km values to ensure accurate IC50 determination.

-

Add this compound at a range of concentrations (typically a 10-point serial dilution) to the reaction mixture. Include a vehicle control (DMSO) for baseline activity.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the methyltransferase reaction by adding [³H]-SAM to the reaction mixture. A typical final concentration for [³H]-SAM is 1 µM.

-

The final reaction volume is typically 25-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling the samples at 95°C for 5 minutes. This denatures the enzyme and halts the reaction.

-

-

Detection and Data Analysis:

-

Filter-Based Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [³H]-SAM. The amount of radioactivity remaining on the filter, corresponding to the methylated substrate, is quantified using a scintillation counter.

-

Gel-Based Assay: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. The radiolabeled methylated substrate is detected by autoradiography or a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the fundamental role of Protein Arginine Methyltransferases (PRMTs) in cellular processes, which is the target mechanism of this compound.

Caption: General pathway of protein arginine methylation and the inhibitory action of this compound.

Experimental Workflow

This diagram outlines the key steps of the in vitro radiometric assay used to determine the inhibitory potency of this compound.

Caption: Workflow for the in vitro radiometric PRMT inhibition assay.

This compound Selectivity Profile Visualization

The following diagram provides a visual representation of the selectivity of this compound against various PRMTs, highlighting its high potency for PRMT4 and PRMT6.

Caption: Selectivity profile of this compound against a panel of Protein Arginine Methyltransferases.

References

An In-depth Technical Guide to MS049: A Dual Inhibitor of PRMT4 and PRMT6 in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS049 is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1] As epigenetic modulators, PRMT4 and PRMT6 play crucial roles in the regulation of gene transcription, signal transduction, and DNA repair. Their dysregulation has been implicated in various diseases, particularly cancer.[1][2][3][4][5] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its place within relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the biological functions of PRMT4 and PRMT6 and to explore their therapeutic potential.

Core Function and Mechanism of Action

This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT4 and PRMT6.[1] These enzymes belong to the type I family of protein arginine methyltransferases, which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates, leading to the formation of asymmetric dimethylarginine (aDMA).[1] By inhibiting PRMT4 and PRMT6, this compound prevents the methylation of their respective substrates, thereby modulating the downstream cellular processes that are regulated by these epigenetic marks.

In a cellular context, this compound has been shown to effectively reduce the levels of specific histone and non-histone methylation marks. For instance, treatment with this compound leads to a dose-dependent decrease in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and of the Mediator complex subunit 12 (Med12-Rme2a) in HEK293 cells.[6]

Signaling Pathway of PRMT4 and PRMT6 Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in the context of PRMT4 and PRMT6 signaling.

Caption: Mechanism of this compound action on PRMT4 and PRMT6.

Quantitative Data

The inhibitory activity of this compound against a panel of protein methyltransferases has been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| PRMT4 | 34 | Biochemical | [1] |

| PRMT6 | 43 | Biochemical | [1] |

| PRMT1 | >13,000 | Biochemical | [1] |

| PRMT3 | >22,000 | Biochemical | [1] |

| PRMT5 | >50,000 | Biochemical | [1] |

| PRMT8 | 1,600 | Biochemical | [1] |

| SETD2 | >50,000 | Biochemical | [1] |

| EZH2 | >50,000 | Biochemical | [1] |

| G9a | >50,000 | Biochemical | [1] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| H3R2me2a Reduction | HEK293 | 0.97 | [6] |

| Med12-Rme2a Reduction | HEK293 | 1.4 | [1][6] |

| Cell Viability | HEK293 | Not toxic | [6] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods and the primary literature describing this compound.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMTs by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) onto a substrate.

Materials:

-

Recombinant PRMT enzyme (e.g., PRMT4, PRMT6)

-

Histone or other protein substrate (e.g., Histone H3)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound inhibitor stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PRMT enzyme, and substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Allow the P81 paper to dry completely.

-

Place the dried paper in a scintillation vial with scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Histone Methylation Analysis (Western Blot)

This protocol details the detection of changes in histone methylation levels in cells treated with this compound.

Materials:

-

Cell line (e.g., HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies specific for the histone modification of interest (e.g., anti-H3R2me2a) and a loading control (e.g., anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).

-

Harvest cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel suitable for resolving histones.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the signal of the modified histone to the total histone loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line (e.g., HEK293)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Mandatory Visualizations

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for characterizing a PRMT inhibitor like this compound.

Caption: Workflow for the biochemical and cellular characterization of this compound.

Logical Relationship of PRMT6 in Transcriptional Repression

PRMT6-mediated H3R2me2a is known to repress the transcription of certain genes, such as tumor suppressors, by antagonizing H3K4 trimethylation (H3K4me3), a mark associated with active transcription.

Caption: Role of PRMT6 in gene repression via histone methylation crosstalk.

Conclusion

This compound serves as a valuable chemical tool for the scientific community to dissect the intricate roles of PRMT4 and PRMT6 in health and disease. Its potency, selectivity, and cell-activity make it a suitable probe for a wide range of in vitro and cellular studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in epigenetic research and to support its exploration in the context of drug discovery and development.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MS049 and its Inactive Control MS049N: A Chemical Probe for PRMT4 and PRMT6

This technical guide provides a comprehensive overview of the potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6, MS049, and its inactive stereoisomer control, MS049N. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.

Core Mechanism of Action

This compound is a cell-active chemical probe that potently and selectively inhibits the enzymatic activity of PRMT4 and PRMT6.[1][2][3] These enzymes belong to the type I protein arginine methyltransferase family, which catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including transcriptional regulation, RNA processing, DNA repair, and signal transduction.[1][4] Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer.[1][5]

This compound exerts its inhibitory effect by competing with the S-5'-adenosyl-L-methionine (SAM) cofactor for the enzyme's binding site. Its inactive control, MS049N, serves as a crucial tool for chemical biology studies to distinguish on-target from off-target effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| PRMT4 | 44 | Biochemical Assay | [3] |

| PRMT6 | 63 | Biochemical Assay | [3] |

| PRMT1 | >13,000 | Biochemical Assay | [6] |

| PRMT3 | >22,000 | Biochemical Assay | [6] |

| PRMT8 | 1,600 | Biochemical Assay | [6] |

Table 2: Cellular Activity of this compound

| Effect | Cell Line | IC50 (µM) | Assay | Reference |

| Reduction of H3R2me2a levels | HEK293 | 0.97 | Cellular Assay | [6] |

| Reduction of Med12me2a levels | HEK293 | - | Cellular Assay | [3] |

Signaling Pathways and Mechanism of Action

The diagrams below illustrate the signaling pathway affected by this compound and its mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and MS049N are provided below.

Western Blot Analysis for Histone Methylation

This protocol is used to assess the effect of this compound on the levels of specific histone arginine methylation marks in cells.

Materials:

-

HEK293 cells

-

This compound and MS049N

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3R2me2a, anti-H4R3me2a, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate HEK293 cells and treat with varying concentrations of this compound or MS049N for the desired time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. This compound oxalate salt | Tocris Bioscience [tocris.com]

- 4. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress destabilizes protein arginine methyltransferase 4 via glycogen synthase kinase 3β to impede lung epithelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Structural Basis for MS049 Inhibition of PRMT4 and PRMT6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional aspects of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is curated from seminal research to support ongoing discovery and development efforts targeting these key epigenetic modulators.

Introduction to PRMT4, PRMT6, and the Inhibitor this compound